molecular formula C21H18ClN3O3S B2388411 3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile CAS No. 1251624-65-3

3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile

Cat. No.: B2388411
CAS No.: 1251624-65-3
M. Wt: 427.9
InChI Key: YZBJKKPEIXPISO-UHFFFAOYSA-N
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Description

3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile is a complex organic compound that features a benzonitrile group, a piperidine ring, and a benzo[b][1,4]thiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzo[b][1,4]thiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step often involves the use of piperidine derivatives and coupling reactions, such as amide bond formation.

    Chlorination and sulfonation:

    Attachment of the benzonitrile group: This final step can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-chloro-1,1-dioxido-2-(morpholine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile
  • 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile

Uniqueness

Compared to similar compounds, 3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile may exhibit unique properties due to the presence of the piperidine ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-16-7-8-19-18(12-16)25(17-6-4-5-15(11-17)13-23)14-20(29(19,27)28)21(26)24-9-2-1-3-10-24/h4-8,11-12,14H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJKKPEIXPISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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